molecular formula C18H31NO12S B12367904 Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Cat. No.: B12367904
M. Wt: 485.5 g/mol
InChI Key: MJLWMXMXXZEOJU-DLOZDWKDSA-N
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Description

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is a naturally occurring compound isolated from the seed kernels of Entada rheedei, a medicinal plant native to Thailand. This compound is known for its potential medicinal properties, including anti-inflammatory and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside can be isolated from the seed kernels of Entada rheedei through a series of extraction and chromatographic techniques. The seed kernels are first extracted with methanol, and the extract is then subjected to column chromatography using Diaion HP-20 resin. The fractions are further purified using normal- and reversed-phase silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Glycosylation reactions often involve the use of glycosyl donors and Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various glycosylated analogs of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside .

Scientific Research Applications

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response. Its anti-tumor activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of two glucopyranosyl groups enhances its solubility and bioavailability, making it a promising candidate for further research.

Properties

Molecular Formula

C18H31NO12S

Molecular Weight

485.5 g/mol

IUPAC Name

(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide

InChI

InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1

InChI Key

MJLWMXMXXZEOJU-DLOZDWKDSA-N

Isomeric SMILES

CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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